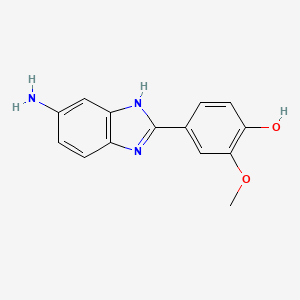

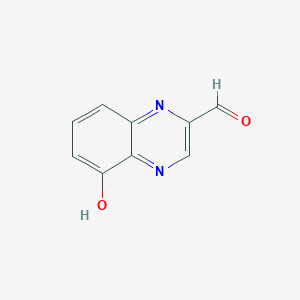

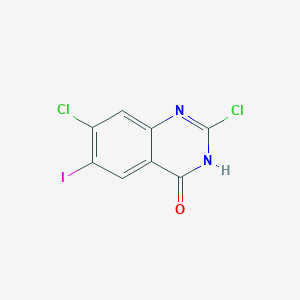

4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol

Descripción general

Descripción

4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol (4-AMB) is an aromatic heterocyclic compound that has been studied for its potential applications in various scientific fields. 4-AMB is a derivative of benzoimidazole, and is known for its unique properties, such as its ability to form strong hydrogen bonds, its low toxicity, and its solubility in a variety of solvents. 4-AMB has been studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry.

Aplicaciones Científicas De Investigación

Biomedical Diagnostics

This compound exhibits properties that make it suitable for use in biomedical diagnostics . Its fluorescent characteristics can be utilized in the direct visualization of biochemical events and molecular targets, which are indispensable for both in vitro and in vivo applications . The ability to incorporate this molecule into probes with defined optical and chemical properties enhances its utility in this field.

Bio-Sensing Materials

The compound’s stimuli-sensitive nature allows for its application in bio-sensing materials . These materials are crucial for the detection of specific biochemical processes and have wide applications in bio-sensing and biomedical diagnostics .

Photophysical Studies

Researchers can use this compound in the study of photophysical properties . It is involved in excited state intra-molecular proton transfer reactions, which are significant for understanding ultrafast reactions at the molecular level .

Fluorescent Probes Development

Due to its dual emission characteristics, this compound is ideal for developing fluorescent probes . These probes are increasingly important for ratiometric sensing, where two-band ratiometric detection can provide self-calibration of fluorescence signals .

Thermal Stability Analysis

The compound has been shown to be thermally stable up to 200°C, making it a candidate for thermal stability analysis in materials science .

UV Stabilizers for Polymers

The compound’s ability to undergo the ESIPT process makes it a potential UV stabilizer for polymers . This application is beneficial in enhancing the durability and lifespan of polymer-based materials .

Laser Dye Applications

Its photophysical properties suggest that it could be used as a laser dye . Laser dyes are used in a variety of applications, including medical diagnostics and research .

Photochromic Materials

Finally, the compound’s properties suggest its use in the development of photochromic materials . These materials change color in response to light, which can be used in smart windows and display technologies .

Propiedades

IUPAC Name |

4-(6-amino-1H-benzimidazol-2-yl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-19-13-6-8(2-5-12(13)18)14-16-10-4-3-9(15)7-11(10)17-14/h2-7,18H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEFCJMITSXPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654534 | |

| Record name | 4-(5-Amino-1,3-dihydro-2H-benzimidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol | |

CAS RN |

893611-77-3 | |

| Record name | 4-(5-Amino-1,3-dihydro-2H-benzimidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1497177.png)

![1-Methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine](/img/structure/B1497191.png)

![2-(3-Methoxyphenyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1497209.png)